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DMNPE-caged ATP diammonium salt

Cat. No.: B1574492
M. Wt: 750.44
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Optical Manipulation Tools in Biomedical Science

The ability to observe biological processes at the cellular and molecular level has been fundamental to biomedical science since the advent of microscopy. For many years, the role of light in biology was primarily for passive observation. However, the latter half of the 20th century witnessed a paradigm shift towards using light for active and precise control of biological systems. This evolution was driven by the development of sophisticated optical manipulation tools.

The invention of optical tweezers in the 1970s by Arthur Ashkin, an achievement recognized with the 2018 Nobel Prize in Physics, was a landmark in this field. nih.govfrontiersin.org Optical tweezers use a highly focused laser beam to trap and manipulate microscopic objects, such as single cells or even intracellular organelles, allowing researchers to exert piconewton-scale forces and measure mechanical properties of biological systems. frontiersin.orgnih.gov

Alongside these physical manipulation techniques, a "second function" for light emerged: photochemical control. rndsystems.combio-techne.com This approach utilizes light to trigger specific biochemical reactions within living cells. The development of photolabile "caged compounds" in the late 1970s was a seminal moment in this domain. nih.gov These molecules are rendered biologically inert by a light-sensitive chemical group, the "cage." Upon illumination with a specific wavelength of light, this cage is cleaved, releasing the active biomolecule with high temporal and spatial precision. nih.gov This technology, in conjunction with other methods like optogenetics, has transformed our ability to intervene in, rather than just observe, complex biological processes, enabling a more mechanistic understanding of cellular function. tocris.com

Fundamental Principles of Caged Compound Design and Application in Controlled Perturbation of Biological Systems

Caged compounds are ingeniously designed molecules that act as light-sensitive prodrugs, allowing researchers to initiate biological processes on demand. nih.gov Their design and application are governed by several key principles:

Biological Inertness: The most critical property of a caged compound is that it must be biologically inert before photolysis. fishersci.at It should neither act as an agonist nor an antagonist of the biological target. This ensures that the observed effects are solely due to the photoreleased molecule and not the caged precursor. fishersci.at

Photochemical Properties: The "caging" group is a photolabile protecting group that, upon absorbing a photon of a specific wavelength, undergoes a rapid and efficient photochemical reaction to release the active molecule. nih.gov The efficiency of this process is quantified by the quantum yield, which is the fraction of absorbed photons that result in uncaging. The choice of the caging group also determines the optimal wavelength for photolysis, with a preference for longer wavelengths that are less damaging to cells and have better tissue penetration.

Aqueous Solubility: For applications in biological systems, caged compounds must be soluble in aqueous physiological buffers without the need for organic co-solvents, which can be toxic to cells. fishersci.at Good solubility allows for the delivery of the compound at concentrations sufficient for effective uncaging. fishersci.at

Spatiotemporal Control: The true power of caged compounds lies in the precise control they offer. Light can be delivered in brief pulses (temporal control) and focused onto specific subcellular regions (spatial control), enabling the study of dynamic cellular events with millisecond and micrometer resolution. nih.gov This targeted release of signaling molecules allows for the direct linking of cause and effect in complex biological pathways. rndsystems.combio-techne.com

The application of caged compounds involves introducing the inert molecule into a biological system, such as a cell culture or tissue slice, and then using a focused light source, typically a laser or a flash lamp, to trigger the release of the active biomolecule at a desired time and location. nih.gov

Significance of DMNPE-Caged ATP Diammonium Salt in Advancing Contemporary Biomedical Inquiry

Adenosine (B11128) 5'-triphosphate (ATP) is a ubiquitous and vital molecule in biology, serving not only as the primary energy currency of the cell but also as a crucial extracellular signaling molecule in a process known as purinergic signaling. nih.gov Purinergic signaling is involved in a vast array of physiological and pathological processes, including neurotransmission, inflammation, and muscle contraction. nih.govfrontiersin.org

This compound is a photolabile derivative of ATP that has become an invaluable tool for studying these processes. rndsystems.comresearchgate.net In this compound, the terminal phosphate (B84403) of ATP is esterified with a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group. nih.gov This "cage" renders the ATP molecule biologically inactive. nih.gov Upon illumination with UV light (typically around 355-360 nm), the DMNPE group is cleaved, rapidly releasing free ATP. nih.gov

The significance of DMNPE-caged ATP lies in its ability to mimic the rapid, localized release of ATP that occurs in many physiological contexts. Researchers can use it to:

Activate Purinergic Receptors with Precision: By photoreleasing ATP at specific locations, scientists can activate distinct populations of P2X and P2Y receptors on the cell surface and study the downstream consequences. For instance, photostimulation of DMNPE-caged ATP has been used to activate P2X2 receptors in hippocampal neurons and P2X3 receptors, allowing for the study of their fast activation kinetics. fishersci.at

Investigate ATP-Gated Ion Channels: The rapid release of ATP from its caged form is ideal for studying the kinetics and function of ATP-gated ion channels, which play critical roles in synaptic transmission and other fast signaling events.

Probe Cellular Energy-Dependent Processes: The controlled release of ATP inside cells can be used to investigate the energetic requirements of various cellular processes, such as oocyte maturation and embryonic development. nih.gov

The use of DMNPE-caged ATP provides a level of experimental control that is difficult to achieve with conventional methods of ATP application, thereby enabling a more detailed and dynamic understanding of ATP's diverse roles in biology.

Data Tables

The following tables provide key data on the properties and applications of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name Adenosine 5'-triphosphate P"-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester diammonium salt researchgate.net
Molecular Formula C₂₀H₂₇N₆O₁₇P₃·2NH₃ rndsystems.comresearchgate.net
Molecular Weight 750.44 g/mol rndsystems.comresearchgate.net
Purity ≥98% (HPLC) rndsystems.comresearchgate.net
Quantum Yield 0.07 rndsystems.comresearchgate.net
Solubility Soluble to 100 mM in water and 50 mM in DMSO rndsystems.comresearchgate.net
Storage Store at -20°C, protected from light rndsystems.comnih.gov

Table 2: Research Applications of this compound

Biological System/ProcessExperimental GoalKey Findings from Photorelease of ATPReference(s)
Hippocampal Neurons To investigate the activation of heterologously expressed P2X2 receptors.Rapid activation of P2X2 receptors and evoked membrane potentials in a time-dependent manner. fishersci.at
Exogenous P2X3 Receptors To assess the fast activation kinetics of the whole-cell P2X3 receptor current.Enabled the controlled activation and assessment of fast activation kinetics of the P2X3 receptor current. fishersci.at
Bovine Oocytes To determine the effect of exogenous ATP on parthenogenetic activation, fertilization, and nuclear transfer.Blastocyst development and cell numbers in parthenogenetically activated embryos increased in a dose-dependent manner with photoreleased ATP. nih.gov
Developing Olfactory Bulb To study the role of P2Y1 receptors in neuronal network activity.Photolysis of caged ATP (NPE-caged ATP, a related compound) led to the activation of P2Y1 receptors in mitral cells, increasing neuronal network activity. fishersci.at
Bovine Intestinal Alkaline Phosphatase To study the molecular interactions between ATP and the enzyme.Photoreleased ATP from NPE-caged ATP allowed for the observation of small structural changes in the enzyme during ATP hydrolysis.

Properties

Molecular Formula

C20H27N6O17P3.2NH3

Molecular Weight

750.44

SMILES

CC(OP(O)(OP(O)(OP(O)(OC[C@@](O1)([H])[C@@](O)([H])[C@@](O)([H])[C@@]1([H])N2C=NC(C2=NC=N3)=C3N)=O)=O)=O)([H])C4=CC(OC)=C(OC)C=C4N(=O)=O.N.N

Synonyms

Adenosine 5/'-triphosphate P

Origin of Product

United States

Mechanistic Elucidation of Dmnpe Caged Atp Photorelease

Chemical Basis of the 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE) Caging Mechanism

The DMNPE caging group belongs to the o-nitrobenzyl family of photolabile protecting groups. utdallas.eduthermofisher.com The light-sensitive nature of these compounds is conferred by the o-nitrobenzyl moiety. utdallas.edu The addition of two methoxy groups to the aromatic ring, as in the DMNPE group, shifts the absorption maximum to longer wavelengths (around 350 nm), which can be advantageous for biological experiments. utdallas.eduthermofisher.com

Photolytic Cleavage Pathways and Transient Reaction Intermediates

The photolytic cleavage of DMNPE-caged ATP is initiated by the absorption of a photon, typically in the UV-A range (300-400 nm). utdallas.eduoxinst.com This excitation triggers an intramolecular redox reaction. The general mechanism for o-nitrobenzyl compounds involves the initial formation of an excited state, which then decays into a transient aci-nitro intermediate. nih.govwiley-vch.de This intermediate is unstable and undergoes further rearrangement to release the caged molecule, in this case, ATP. The other major photoproduct is a nitroso species, specifically 4,5-dimethoxy-2-nitrosoacetophenone. utdallas.eduresearchgate.net A proton is also released during this process. utdallas.eduwiley-vch.de

The breakdown of the aci-nitro intermediate is often the rate-limiting step in the release of the bioactive molecule. nih.gov Time-resolved spectroscopic studies on related nitrobenzyl-caged compounds have been instrumental in identifying and characterizing these transient species. iastate.edu

Factors Influencing Uncaging Efficiency and Rate Kinetics

The efficiency of ATP photorelease from DMNPE-caged ATP is determined by several factors, most notably the quantum yield (Φ) and the molar extinction coefficient (ε) at the wavelength of irradiation. nih.gov The quantum yield represents the fraction of absorbed photons that result in a photoreaction. For DMNPE-caged ATP, the quantum yield has been reported to be 0.07. rndsystems.combio-techne.comnih.gov

Spectroscopic and Kinetic Characterization of ATP Photorelease Dynamics

The dynamics of ATP release from its caged precursor can be investigated using time-resolved spectroscopic and kinetic methods. These techniques provide quantitative data on the rate of appearance of ATP and the influence of experimental conditions on the photorelease process.

Time-Resolved Analysis of Photorelease Kinetics

Time-resolved techniques, such as flash photolysis coupled with transient absorption spectroscopy, are powerful tools for studying the kinetics of caged compound photorelease. iastate.edunih.gov By monitoring changes in absorbance over time following a pulse of light, the formation and decay of reaction intermediates can be observed, and the rate constant for the release of the final product can be determined. instras.com For a related compound, NPE-caged ATP, the rate constant for ATP release was found to be dependent on the proton concentration, with a value of 220 s⁻¹ at pH 7 and 22°C. nih.gov Studies on other caged compounds have revealed complex photorelease kinetics, sometimes involving multiple exponential decay components, indicating more than one rate-limiting step. nih.govresearchgate.net

ParameterValueCompoundReference
Quantum Yield (Φ)0.07DMNPE-caged ATP rndsystems.comnih.gov
Release Rate Constant (k)220 s⁻¹ (at pH 7)NPE-caged ATP nih.gov
Molar Extinction Coefficient (ε) at 350 nm~5,000 M⁻¹cm⁻¹DMNPE-caged ATP nih.gov

Impact of Illumination Parameters on ATP Release Profiles

The amount and rate of ATP released from DMNPE-caged ATP are directly influenced by the parameters of the light source used for photolysis. oxinst.com The intensity, duration, and wavelength of the illumination all play a crucial role.

Intensity: Higher light intensity will lead to a greater number of photons being delivered to the sample, resulting in a larger concentration of released ATP per unit time. However, very high intensities can lead to undesirable side reactions or photodamage to biological preparations.

Duration: The total amount of released ATP is proportional to the duration of the illumination, assuming a constant intensity. For kinetic studies, short pulses of light from a laser or flash lamp are used to generate a rapid "concentration jump" of ATP. nih.govsemanticscholar.org

Wavelength: The efficiency of photolysis is dependent on the wavelength of light and should ideally be matched to the absorption maximum of the caged compound. The DMNPE group has an absorption maximum around 350 nm. nih.gov Using light of a wavelength that is strongly absorbed maximizes the efficiency of the photorelease.

Considerations for Photoproduct Bioactivity and Rigorous Control Experiments

A critical aspect of using caged compounds in biological research is the potential for the photolysis by-products to have their own biological activity. utdallas.edu The main by-product of DMNPE-caged ATP photolysis is 4,5-dimethoxy-2-nitrosoacetophenone. Nitroso compounds can be reactive and may interact with cellular components. Additionally, the release of a proton for every molecule of ATP uncaged can cause localized pH changes, which can be mitigated by using adequate buffering. utdallas.eduwiley-vch.de

Therefore, rigorous control experiments are essential to ensure that the observed biological effect is due to the released ATP and not the caging group, its photoproducts, or the illumination itself. utdallas.edu Such controls may include:

Illumination of the biological preparation in the absence of the caged compound: This is to check for any effects of the light itself. utdallas.edu

Application of the unphotolyzed caged compound: This control ensures that the caged compound itself is biologically inert at the concentrations used. utdallas.edu

Application of the photolysis by-products: Where possible, the biological effects of the nitroso photoproduct should be independently assessed. utdallas.edu

Using a "caged" control: A structurally related caged compound that undergoes similar photochemical reactions but does not release the molecule of interest can be used. utdallas.edu

By carefully considering these factors and implementing appropriate controls, researchers can confidently attribute the observed physiological responses to the photoreleased ATP.

Assessment of By-product Effects on Cellular Physiology

A critical consideration in the application of caged compounds is the potential biological activity of the photolysis by-products. Ideally, these by-products should be inert to avoid confounding the interpretation of experimental results. The photorelease of DMNPE-caged ATP generates two by-products: a proton and 4,5-dimethoxy-2-nitrosoacetophenone. utdallas.edu

The release of a proton for every molecule of uncaged ATP can lead to localized changes in pH. In biological systems that are sensitive to pH fluctuations, this can be a significant artifact. To mitigate this, experiments are typically conducted in well-buffered solutions to maintain a stable physiological pH.

The second by-product, 4,5-dimethoxy-2-nitrosoacetophenone, presents a more complex challenge. Nitroso compounds are known to be reactive, particularly towards sulfhydryl groups present in the cysteine residues of proteins. utdallas.edu This reactivity can lead to the modification of proteins, potentially altering their structure and function. For instance, it has been reported that the nitrosoacetophenone generated from the photolysis of a related caged ATP analog can inactivate the Na+/K+ ATPase. utdallas.edu

To counteract the effects of this reactive by-product, researchers often include sulfhydryl-containing "scavenger" agents in the experimental medium. utdallas.edu These agents, such as glutathione or dithiothreitol (DTT), can react with and neutralize the nitroso ketone, thereby protecting cellular proteins. utdallas.edu

The potential for by-product effects necessitates careful control experiments. One common approach is to photolyze the caged compound in a solution that already contains a high, saturating concentration of the active molecule (in this case, ATP). utdallas.edu Any observed cellular response under these conditions can be attributed to the by-products of the photochemical reaction, rather than the released ATP. utdallas.edu

By-productPotential Cellular EffectMitigation Strategy
Proton (H⁺)Localized acidification, which can alter enzyme activity and ion channel function.Use of strong physiological buffers (e.g., HEPES, MOPS).
4,5-dimethoxy-2-nitrosoacetophenoneReaction with sulfhydryl groups on proteins, potentially leading to altered protein function.Inclusion of scavenger agents like glutathione or dithiothreitol (DTT) in the experimental solution.

Methodologies for Evaluating Precursor Bio-inertness

A fundamental prerequisite for any caged compound is that the precursor molecule—the "caged" form—must be biologically inert before photolysis. nih.govnih.gov It should not act as an agonist or antagonist at the receptors or enzymes of interest, nor should it have any other "off-target" pharmacological effects that could interfere with the biological process under investigation. nih.govacs.org The evaluation of this bio-inertness is a critical step in the validation of a caged compound and relies on a combination of physiological and biochemical assays. nih.govacs.org

One of the most direct methods to assess bio-inertness is to apply the DMNPE-caged ATP to the biological preparation in the dark, without photolysis, and observe for any response. For example, in cellular electrophysiology, the caged compound can be perfused onto a cell while monitoring its electrical activity. nih.gov The absence of a change in membrane potential, current, or firing rate would indicate that the caged compound is not directly activating or inhibiting ion channels or receptors at the concentrations used.

Biochemical assays are also crucial for determining if the caged compound interacts with enzymes that utilize ATP. For instance, the activity of ATPases or kinases can be measured in the presence of DMNPE-caged ATP. A lack of enzyme inhibition or activation would confirm its inertness in that specific context. It is important to note, however, that some caged nucleotides have been shown to bind to their target enzymes even in the caged form, which can be a confounding factor.

Control experiments are central to the validation of bio-inertness and to account for any unforeseen effects of the compound or the experimental procedure. A comprehensive set of controls would typically include:

No-Light Control: Application of DMNPE-caged ATP to the preparation without a light flash to test for inherent biological activity.

Light-Only Control: Application of the photolysis light flash in the absence of the caged compound to ensure that the light itself does not elicit a biological response.

Inactive Analog Control: When possible, using a structurally related caged compound that undergoes a similar photochemical reaction but does not release a bioactive molecule. utdallas.edu This helps to isolate the effects of the photolysis by-products. utdallas.edu

The following table summarizes common methodologies for evaluating the bio-inertness of DMNPE-caged ATP:

MethodologyPurposeExample Application
Cellular ElectrophysiologyTo assess effects on membrane potential, ion channels, and synaptic transmission.Patch-clamp recording of a neuron during perfusion of DMNPE-caged ATP without photolysis.
Enzyme Activity AssaysTo determine if the caged compound inhibits or activates ATP-dependent enzymes.Measuring the activity of an ATPase in the presence and absence of DMNPE-caged ATP.
Calcium ImagingTo check for off-target effects on intracellular calcium signaling pathways.Monitoring intracellular calcium levels in cells loaded with a fluorescent calcium indicator upon application of DMNPE-caged ATP.
Control Photolysis ExperimentsTo differentiate the effects of the released ATP from those of the by-products or the light stimulus itself.Applying a UV flash to the preparation in the absence of the caged compound.

Advanced Methodologies and Technical Platforms Employing Dmnpe Caged Atp

Strategies for Mitigating and Controlling Experimental Artifacts

Managing Background Activity from Uncaged Precursor or Residual ATP

A significant challenge in experiments utilizing DMNPE-caged ATP is the potential for background biological activity. This can arise from two primary sources: the inherent, albeit low-level, biological activity of the caged compound itself, and the presence of contaminating uncaged ATP in the sample.

The purity of the DMNPE-caged ATP diammonium salt is a critical starting point. Commercially available sources typically provide a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). tocris.com However, even small amounts of contaminating ATP can lead to significant background noise, particularly in sensitive assays or when studying processes that are highly responsive to low concentrations of ATP. researchgate.net The non-enzymatic hydrolysis of ATP is a known issue that can contribute to background levels of inorganic phosphate (B84403), further complicating measurements. researchgate.net

Several strategies can be employed to manage and minimize this background activity:

Enzymatic Scavenging: The inclusion of an ATP-scavenging enzyme system, such as apyrase, in the experimental buffer prior to photolysis can effectively remove contaminating ATP. This enzyme hydrolyzes ATP to adenosine (B11128) monophosphate (AMP) and inorganic phosphate, thereby reducing the baseline ATP concentration. Careful control experiments are necessary to ensure the scavenging enzyme itself does not interfere with the biological process under investigation and is effectively washed out or inactivated before the uncaging event.

Rigorous Controls: A comprehensive set of control experiments is essential to account for any pre-uncaging effects. This includes monitoring the biological system in the presence of DMNPE-caged ATP without photolysis to quantify any activity attributable to the caged compound itself or residual ATP. nih.gov For instance, in studies on bovine oocytes, no differences in blastocyst rates or cell numbers were observed between control groups and those treated with caged, but not photoreleased, ATP. nih.gov

"Cloaking" Technology: For some caged compounds, particularly those that exhibit off-target effects like receptor antagonism, a "cloaking" technology has been developed. nih.gov This involves conjugating a large, neutral molecule, such as a dendrimer, to the caged compound. nih.gov This modification can effectively shield the biologically active portion of the molecule, reducing its interaction with cellular components prior to uncaging. nih.gov While this has been demonstrated for caged neurotransmitters, the principle could potentially be adapted for DMNPE-caged ATP to minimize any pre-uncaging bioactivity. nih.gov

Analytical Verification: Prior to use, the purity of the DMNPE-caged ATP solution can be independently verified using techniques like HPLC to quantify the level of free ATP. This allows for a precise understanding of the starting conditions and helps in the interpretation of experimental results.

Table 1: Strategies for Managing Background Activity

Strategy Description Key Considerations
Enzymatic Scavenging Use of ATP-hydrolyzing enzymes (e.g., apyrase) to remove contaminating free ATP. Enzyme must not interfere with the experiment and needs to be removed or inactivated before uncaging.
Rigorous Controls Performing experiments with caged ATP but without light exposure to measure baseline activity. nih.gov Essential for quantifying the contribution of the caged compound and residual ATP to the observed effects. nih.gov
"Cloaking" Technology Covalent attachment of a large, inert molecule to the caged compound to prevent pre-uncaging interactions. nih.gov Primarily developed for other caged compounds but may be adaptable for ATP. nih.gov
Analytical Verification Using techniques like HPLC to confirm the purity of the DMNPE-caged ATP solution. Provides a quantitative measure of initial free ATP levels.

Addressing Potential Photodamage and Thermal Effects from Light Exposure

The delivery of light to induce photolysis of DMNPE-caged ATP is a critical step that can introduce its own set of artifacts, namely photodamage and thermal effects. The use of high-intensity light, particularly in the ultraviolet (UV) spectrum, can be detrimental to biological preparations. nih.gov

Phototoxicity is a significant concern, as UV irradiation can generate reactive oxygen species (ROS) and cause damage to cellular components, including DNA. nih.gov The symptoms of phototoxicity can range from skin irritation and erythema to cell death. nih.gov The byproducts of the uncaging reaction itself can also be a source of toxicity. The photolysis of nitrobenzyl-based caging groups, like DMNPE, generates a nitroso-ketone intermediate which can be reactive.

Thermal effects, resulting from the absorption of light energy and its conversion to heat, can also influence biological processes. This is particularly relevant when using high-powered lasers for rapid uncaging or in techniques like two-photon excitation microscopy.

Several methodologies have been developed to mitigate these issues:

Wavelength Optimization: The choice of wavelength for photolysis is a crucial parameter. DMNPE has a broad absorption spectrum, and using the longest possible wavelength that still provides efficient uncaging can help to minimize photodamage, as longer wavelengths are generally less energetic and less damaging to biological tissues. ed.ac.uk

Two-Photon Excitation (2PE): This non-linear optical technique offers a significant advantage in reducing photodamage. ed.ac.uknih.gov 2PE uses near-infrared (NIR) light, which penetrates deeper into tissues and is less phototoxic than UV light. ed.ac.uk Excitation is confined to a very small focal volume, minimizing off-target effects and thermal loading of the surrounding tissue. nih.govfrontiersin.org This allows for highly localized uncaging with subcellular precision. frontiersin.org

Minimizing Light Exposure: The duration and intensity of light exposure should be carefully controlled and minimized to the level required for sufficient uncaging. The quantum yield of DMNPE-caged ATP is approximately 0.07, meaning that not every absorbed photon results in an uncaging event. tocris.com Therefore, optimizing the light delivery system and the concentration of the caged compound is essential to achieve the desired ATP concentration with the minimum necessary light dose.

Control for Light-Only Effects: It is imperative to perform control experiments where the biological preparation is illuminated with the same light intensity and duration used for uncaging, but in the absence of the caged compound. This allows for the direct assessment of any effects caused by the light itself, independent of the uncaged ATP. For example, in studies with astroglial cultures, UV irradiation alone did not evoke any change in fluo-3 (B43766) fluorescence, indicating a lack of significant light-induced artifacts under those specific conditions. instras.com

Thermal Monitoring and Management: In applications where significant heating is a concern, such as in solid-state NMR experiments, the temperature of the sample can be monitored. nih.gov Cooling systems can be integrated into the experimental setup to dissipate excess heat and maintain a stable temperature.

Table 2: Mitigation of Photodamage and Thermal Effects

Challenge Mitigation Strategy Mechanism
Phototoxicity Wavelength Optimization Using longer, less energetic wavelengths for photolysis. ed.ac.uk
Two-Photon Excitation (2PE) Utilizes near-infrared light, which is less damaging and allows for highly localized excitation. ed.ac.uknih.gov
Thermal Effects Minimizing Light Exposure Reducing the duration and intensity of illumination to the minimum required for effective uncaging.
Light-Only Controls Illuminating the sample without the caged compound to isolate light-induced effects. instras.com
Thermal Monitoring Actively measuring and controlling the sample temperature, especially in high-power applications. nih.gov

By implementing these advanced methodologies, researchers can significantly enhance the precision and reliability of experiments employing DMNPE-caged ATP, enabling a clearer understanding of ATP's role in complex biological systems.

Applications in Cellular and Molecular Physiology Research

Elucidating Purinergic Signaling Pathways and Receptor Kinetics

Purinergic signaling, which involves ATP and its breakdown products acting as extracellular signaling molecules, is crucial for a vast array of physiological functions, from neurotransmission to immune responses. nih.govnih.gov DMNPE-caged ATP is a key reagent for dissecting the complex kinetics and downstream effects of purinergic receptor activation. By releasing ATP at specific locations and time points, researchers can overcome the challenges posed by the rapid degradation of ATP by ectonucleotidases and the widespread expression of various purinergic receptor subtypes. nih.gov

P2X receptors are ligand-gated ion channels that open in response to extracellular ATP, mediating fast excitatory neurotransmission and other rapid cellular responses. The ability to rapidly elevate the concentration of ATP around a cell is critical for studying the activation kinetics of these channels. Photolysis of DMNPE-caged ATP has been effectively employed to probe the function of specific P2X receptor subtypes.

For instance, studies have utilized DMNPE-caged ATP to activate heterologously expressed P2X₂ receptors in hippocampal neurons, evoking time-dependent changes in membrane potential with high temporal precision. nih.gov This method has also been applied to investigate the fast activation kinetics of the whole-cell current mediated by P2X₃ receptors, providing insights into how these receptors respond to sudden ATP exposure. nih.gov In some experimental setups, however, even rapid ATP release via photolysis of caged ATP did not elicit recordable P2X receptor-mediated currents, as observed in mitral cells of the olfactory bulb. nih.gov This suggests that in certain cellular contexts, P2X receptors may be expressed at low levels or are functionally occluded, and that the lack of response is not simply due to receptor desensitization from slow agonist application. nih.gov

P2Y receptors are G-protein coupled receptors (GPCRs) activated by purines and pyrimidines, including ATP and ADP. They mediate a wide range of cellular responses, often over a slightly slower timescale than P2X receptors. The use of caged ATP has been fundamental in clarifying the physiological roles of P2Y receptor subtypes, particularly in the central nervous system.

Table 1: Research Findings on P2Y₁ Receptor-Mediated Responses in Olfactory Bulb Mitral Cells Using Caged ATP
Experimental ConditionObservationConclusionReference
Wide-field photolysis of 100 μM caged ATPIncreased frequency of synaptic inputs in mitral cells.ATP enhances neuronal network activity. nih.govnih.gov
Photorelease of caged ADPEvoked bursts of synaptic events similar to ATP.The responsible receptor is sensitive to ADP (e.g., P2Y₁, P2Y₁₂, P2Y₁₃). nih.gov
Photolysis of caged ATP in the presence of MRS 2179 (P2Y₁ antagonist)The ATP-evoked increase in synaptic activity was significantly reduced.The network effect is mediated specifically by P2Y₁ receptors. nih.govnih.gov
Local photolysis of caged ATP in a single glomerulusElicited currents in the corresponding mitral cell similar to wide-field illumination.Activation of P2Y₁ receptors within a glomerulus is sufficient to stimulate network activity. nih.govnih.gov

Mechanistic Studies of Intracellular Calcium Dynamics

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes. Extracellular ATP is a potent stimulus for elevating intracellular Ca²⁺, typically by activating P2Y receptors, which trigger Ca²⁺ release from internal stores like the endoplasmic reticulum, or P2X receptors, which allow direct Ca²⁺ influx from the extracellular space. nih.govnih.gov DMNPE-caged ATP allows for the precise initiation of these Ca²⁺ signals, enabling detailed mechanistic studies.

The release of ATP from a cell can trigger propagating intercellular Ca²⁺ waves in neighboring cells, a phenomenon critical for coordinated tissue responses. In cultured human keratinocytes, for example, mechanical stress induces a localized Ca²⁺ wave that is dependent on ATP release. nih.gov Similarly, in C2C12 myotubes, extracellular ATP treatment induces an increase in intracellular Ca²⁺ through the P2Y₂ receptor pathway. mdpi.com The use of DMNPE-caged ATP in such systems allows researchers to mimic this localized ATP release with high precision, helping to map the propagation pathways and understand the interplay between ATP diffusion, receptor activation, and the resulting Ca²⁺ dynamics. The ability to control the exact timing and location of ATP release is crucial for distinguishing between the initial receptor-mediated Ca²⁺ rise and the subsequent propagation through gap junctions or further ATP-induced ATP release. nih.gov

In the brain, ATP is a key signaling molecule in neuron-glia communication. nih.gov Astrocytes, once considered passive support cells, are now known to exhibit complex Ca²⁺ excitability in response to neuronal activity, often triggered by neurotransmitters like ATP. nih.govnih.gov Studies have shown that ATP released from synaptic terminals can act on perisynaptic astrocytes, causing robust increases in intracellular Ca²⁺. nih.gov

The application of DMNPE-caged ATP has been pivotal in confirming and exploring these interactions. In olfactory bulb slices, the same photolytic release of ATP that increased neuronal network activity was also shown to be accompanied by Ca²⁺ transients in the dendritic tufts of mitral cells. nih.govnih.gov This demonstrates a direct link between the arrival of an ATP signal and the postsynaptic neuronal response. Furthermore, it is established that ATP released from sensory axons in this region stimulates Ca²⁺ signaling in glial cells via P2Y₁ receptors. nih.gov Using caged compounds like DMNPE-caged ATP allows researchers to bypass neuronal release and directly stimulate astrocytes, proving that astrocytic Ca²⁺ elevation can, in turn, influence neuronal activity and local blood flow. nih.govnih.gov

Analysis of Enzyme Kinetics and ATP-Dependent Biological Processes

Many fundamental biological processes, from muscle contraction to ion transport, are driven by enzymes that use the chemical energy stored in ATP (ATPases). Studying the kinetics of these enzymes often requires initiating the reaction by a rapid increase in the concentration of ATP. Photolysis of caged ATP is an ideal method for achieving such concentration jumps, allowing for the time-resolved analysis of enzyme activity.

While specific studies highlighting DMNPE-caged ATP in this context are not as prevalent as for purinergic signaling, research using related caged ATP compounds demonstrates the power of this technique. For instance, the kinetics of muscle relaxation from a state of rigor were investigated by photochemically releasing ATP from NPE-caged ATP and DMB-caged ATP in permeabilized muscle fibers. nih.gov This allowed researchers to measure the rate of myosin head detachment from actin, a key step in the ATPase cycle of muscle contraction. nih.gov Similarly, the fast transient currents in the Na,K-ATPase have been studied using concentration jumps of ATP from DMB-caged ATP, providing insights into the partial reactions of this vital ion pump. jenabioscience.com These examples underscore the utility of the caged ATP methodology for quantitative, time-resolved studies of enzyme function.

Table 2: Application of Different Caged ATP Compounds in Enzyme Kinetic Studies
Caged CompoundEnzyme/Process StudiedKey FindingReference
NPE-caged ATPMyosin ATPase (in muscle fibers)Used to study the time course of tension decay during relaxation from rigor. nih.gov
DMB-caged ATPMyosin ATPase (in muscle fibers)Photolyzes much more rapidly than NPE-caged ATP, allowing for faster relaxation studies at high ATP concentrations. nih.gov
DMB-caged ATPNa,K-ATPaseEnabled the study of fast transient currents induced by ATP concentration jumps. jenabioscience.com

Mentioned Compounds

Common NameFull Chemical Name
DMNPE-caged ATP diammonium saltAdenosine (B11128) 5'-triphosphate, P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester, diammonium salt
ATPAdenosine 5'-triphosphate
ADPAdenosine 5'-diphosphate
NPE-caged ATPAdenosine 5'-triphosphate, P³-[1-(2-nitrophenyl)ethyl] ester
DMB-caged ATPAdenosine 5'-triphosphate, P³-(3',5'-dimethoxybenzoin) ester
MRS 21792'-Deoxy-N⁶-methyladenosine 3',5'-bisphosphate tetrasodium (B8768297) salt
CalciumCa²⁺ ion

Characterization of ATP Hydrolysis by ATPases and Related Enzymes

The study of enzymes that utilize ATP, collectively known as ATPases, is fundamental to understanding energy transduction in biological systems. DMNPE-caged ATP allows for the initiation of ATP hydrolysis in a controlled manner, facilitating the study of the kinetics and mechanisms of these enzymes.

While direct studies employing DMNPE-caged ATP for detailed kinetic analysis of specific ATPases are not abundantly documented in publicly available literature, the principles of using caged ATP compounds for such purposes are well-established. For instance, studies on the actomyosin (B1167339) ATPase, a critical enzyme in muscle contraction, have utilized other caged ATP analogs to investigate the kinetics of ATP binding and hydrolysis. In these experiments, a rapid pulse of light releases ATP, and the subsequent changes in the system, such as muscle fiber relaxation or changes in protein conformation, are monitored over time. This approach allows for the determination of rate constants for various steps in the enzymatic cycle.

A study on the relaxation of muscle fibers utilized a different caged ATP, the P³-1-(2-nitrophenyl)ethyl ester of ATP (NPE-caged ATP), to photochemically generate ATP and investigate the subsequent tension decay. This research highlights the utility of caged compounds in dissecting the role of ATP and its hydrolysis products, like ADP, in complex physiological processes. nih.gov

Impact on Protein Kinase and Protein Phosphatase Activity Profiling

Protein kinases and protein phosphatases are key regulatory enzymes that control a vast array of cellular processes by adding or removing phosphate (B84403) groups from proteins, respectively. The activity of many of these enzymes is dependent on the availability of ATP. DMNPE-caged ATP offers a method to acutely manipulate ATP concentrations and observe the downstream effects on kinase and phosphatase activity.

Research has shown that the controlled release of ATP can influence cellular development, a process heavily regulated by kinases and phosphatases. A study on in vitro-matured bovine oocytes demonstrated that the photorelease of ATP from DMNPE-caged ATP in a dose-dependent manner significantly impacted blastocyst development. This suggests a critical role for extracellular ATP in modulating the signaling pathways that govern early embryonic development, which are known to be controlled by intricate networks of protein kinases and phosphatases. nih.gov

The following table summarizes the findings on the effect of photoreleased ATP on the development of parthenogenetic bovine embryos.

Concentration of Photoreleased ATP (μM)Blastocyst Rate (%)Mean Cell Number
0 (Control)25.095.5
5035.7110.2
10042.9125.8
50048.2135.1
100053.6142.3

Data adapted from a study on the effect of exogenous DMNPE-caged ATP on in vitro-matured bovine oocytes. nih.gov

While this study provides valuable insight into the cellular consequences of controlled ATP release, more direct investigations are needed to delineate the specific effects of DMNPE-caged ATP on the activity profiles of individual protein kinases and phosphatases. Future research in this area could involve combining the photorelease of ATP with phosphoproteomic techniques to identify the specific phosphorylation events that are triggered or inhibited by a sudden increase in ATP availability.

Contributions to Neurobiological and Synaptic Function Studies

Probing Neuronal Excitability and Synaptic Transmission Mechanisms

The precise control over ATP release afforded by DMNPE-caged ATP has been instrumental in dissecting its influence on the electrical properties of neurons and the communication between them.

The photorelease of ATP from DMNPE-caged ATP has been shown to directly influence the electrical state of neurons. By activating purinergic receptors, the released ATP can induce changes in ion channel conductance, leading to the generation of membrane potentials and synaptic currents. For instance, studies have demonstrated that photostimulation of DMNPE-caged ATP can rapidly activate heterologously expressed P2X₂ receptors in hippocampal neurons, evoking membrane potentials in a time-dependent manner.

DMNPE-caged ATP is a powerful tool for investigating the dynamics of neurotransmitter release and the subsequent activation of postsynaptic receptors. By precisely timing the release of ATP, researchers can study the kinetics of purinergic receptor activation and their downstream effects on synaptic transmission.

Studies in the developing olfactory bulb have utilized photolysis of caged ATP to demonstrate the activation of P2Y₁ receptors on mitral cells. researchgate.netnih.gov This activation leads to an increase in both glutamatergic and GABAergic synaptic currents, suggesting that ATP, acting through P2Y₁ receptors, can modulate the release of other neurotransmitters. nih.gov The ability to control the activation of specific receptor subtypes, such as P2X₃ receptors, with photoreleased ATP allows for the assessment of their fast activation kinetics. researchgate.net This level of control is crucial for understanding the specific contributions of different purinergic receptors to synaptic signaling.

The following table summarizes key findings on the effects of DMNPE-caged ATP photorelease on neurotransmitter release and receptor activation:

Experimental ModelObservationImplication
Hippocampal Neurons with P2X₂ ReceptorsRapid activation of P2X₂ receptors and evocation of membrane potentials upon photostimulation.Demonstrates the direct excitatory effect of ATP on neuronal membranes mediated by specific P2X receptors.
Developing Olfactory Bulb Mitral CellsIncreased frequency of postsynaptic currents and inward currents upon photolysis of caged ATP. researchgate.netATP enhances overall synaptic network activity. researchgate.net
Developing Olfactory Bulb Mitral CellsActivation of P2Y₁ receptors by photoreleased ATP leads to increased synaptic inputs. nih.govP2Y₁ receptors are key mediators of ATP's modulatory role in the olfactory bulb network. nih.gov
Neurons with Exogenous P2X₃ ReceptorsControlled activation of P2X₃ receptors, allowing for assessment of fast activation kinetics. researchgate.netDMNPE-caged ATP is a suitable tool for studying the kinetic properties of specific purinergic receptors. researchgate.net

Investigating Neural Network Activity and Connectivity Mapping

Understanding how individual neurons are wired together to form functional circuits is a central goal of neuroscience. DMNPE-caged ATP provides a means to map these connections and study the dynamics of neural network activity with high precision.

The ability to release ATP at specific locations and times using a focused light source makes DMNPE-caged ATP an excellent tool for mapping synaptic circuits. By selectively stimulating individual neurons or small groups of neurons with photoreleased ATP and recording the responses in downstream neurons, researchers can trace the pathways of synaptic communication. This technique, often referred to as photostimulation, allows for the functional mapping of the strength and spatial distribution of synaptic networks in living brain slices. nih.gov While the referenced study focuses on caged glutamate, the principles of using a focused light source for spatiotemporal control are directly applicable to DMNPE-caged ATP for probing purinergic circuits.

The olfactory bulb, with its well-defined layered structure and neuronal populations, has served as an excellent model system for studying neural network dynamics with DMNPE-caged ATP. Research has shown that local photolysis of caged ATP within a single glomerulus of the olfactory bulb elicits currents in the connected mitral cell that are similar to those evoked by wide-field illumination. nih.gov This finding indicates that the activation of P2Y₁ receptors within a single functional unit (the glomerulus) is sufficient to stimulate network activity. nih.gov This localized stimulation mimics the physiological release of ATP from sensory axons, providing insights into how purinergic signaling shapes sensory information processing in the olfactory system. nih.gov

The following table outlines research findings from studies using DMNPE-caged ATP in the olfactory bulb:

Experimental ApproachKey FindingSignificance
Wide-field photolysis of caged ATP in olfactory bulb slicesIncreased synaptic inputs and excitation of mitral cells. researchgate.netDemonstrates that ATP acts as an excitatory neuromodulator in the olfactory bulb network. researchgate.net
Local photolysis of caged ATP in a single glomerulusIncrease of synaptic inputs in the corresponding mitral cell. researchgate.netnih.govShows that purinergic signaling can act locally to modulate the activity of specific synaptic connections. researchgate.netnih.gov
Use of P2Y₁ receptor antagonist (MRS 2179)Inhibition of the ATP-induced increase in network activity. researchgate.netnih.govConfirms that the observed effects of ATP are mediated specifically by P2Y₁ receptors. researchgate.netnih.gov

Developmental Neurobiology and Brain Function Research

The formation and refinement of neural circuits during development are critical for establishing proper brain function. DMNPE-caged ATP has contributed to our understanding of the role of purinergic signaling in these developmental processes. Studies in the developing olfactory bulb have shown that ATP, acting via P2Y₁ receptors, enhances neuronal network activity. researchgate.netnih.gov This suggests that purinergic signaling plays a role in the activity-dependent processes that shape the maturation of synaptic connections in this sensory system. By providing a tool to manipulate network activity with high precision, DMNPE-caged ATP allows researchers to investigate how patterns of neuronal firing, influenced by neuromodulators like ATP, contribute to the wiring of the developing brain.

Role in Neural Stem Cell Differentiation and Maturation Processes

Extracellular ATP is a key signaling molecule in the regulation of neural stem cell (NSC) fate, influencing their proliferation, differentiation, and maturation. frontiersin.orgnih.govnih.gov The use of DMNPE-caged ATP diammonium salt offers a unique advantage in studying these processes by allowing researchers to mimic the pulsatile and localized release of ATP that occurs in the NSC niche in vivo.

The differentiation of NSCs into mature neurons is a complex, multi-step process that involves precise changes in gene expression and cellular morphology. ATP-dependent chromatin remodeling complexes, for instance, play a crucial role in orchestrating the gene expression programs that drive neurogenesis. nih.govnih.gov By using DMNPE-caged ATP, researchers can investigate the direct and immediate effects of ATP signaling on these chromatin remodeling activities and subsequent gene expression changes that lead to neuronal maturation. This includes the development of dendrites, axons, and the formation of functional synapses. oup.com

Studies have shown that the activation of P2 purinergic receptors, the primary receptors for extracellular ATP, can influence NSC fate decisions. nih.govnih.gov For example, the activation of certain P2Y receptors has been linked to the promotion of neuronal differentiation. The ability to precisely control ATP concentration in the cellular microenvironment using DMNPE-caged ATP allows for the detailed characterization of the roles of different P2 receptor subtypes in the maturation of newly formed neurons. This includes studying the effects of ATP on neurite outgrowth, synaptic protein expression, and the integration of new neurons into existing neural circuits. While direct studies specifically employing DMNPE-caged ATP to dissect the nuances of NSC differentiation and maturation are still emerging, the established role of purinergic signaling in these processes points to the immense potential of this tool.

FeatureDescription
Compound This compound
Action Photolytic release of ATP
Application in NSCs Investigation of purinergic signaling effects on differentiation and maturation
Key Processes Influenced Gene expression, chromatin remodeling, neurite outgrowth, synaptogenesis
Receptor Family Implicated P2 Purinergic Receptors

Exploration of Brain Penetrant Properties in Advanced Experimental Models

A significant attribute of this compound is its reported ability to cross the blood-brain barrier (BBB). tocris.comrndsystems.com This property is of paramount importance for in vivo studies, as it allows for the systemic administration of the compound, which can then be activated at specific brain regions using focused light, such as that delivered through two-photon microscopy. nih.gov

The BBB is a highly selective barrier that protects the central nervous system (CNS) from systemic circulation. The ability of a compound to penetrate this barrier is a critical determinant of its utility as a research tool or therapeutic agent for neurological disorders. The physicochemical properties of a molecule, such as its lipophilicity and molecular weight, play a crucial role in its ability to cross the BBB. While the precise mechanisms of DMNPE-caged ATP's brain penetrance are not extensively detailed in the available literature, its classification as a brain-penetrant molecule suggests it possesses favorable characteristics for CNS entry. acs.orgnih.gov

Advanced experimental models are crucial for studying the in vivo effects of brain-penetrant compounds. These models include transgenic animal models of neurological diseases and sophisticated imaging techniques like two-photon microscopy for deep-brain imaging. nih.govnih.gov The use of DMNPE-caged ATP in such models would enable researchers to investigate the role of purinergic signaling in complex processes like neuroinflammation, synaptic plasticity, and neuronal network activity in the context of a living brain. For instance, after systemic delivery, two-photon uncaging of DMNPE-caged ATP could be used to precisely stimulate specific neuronal or glial populations deep within the brain tissue to study their functional responses. nih.gov

The development of in vitro models of the BBB, such as those using co-cultures of endothelial cells, pericytes, and astrocytes, also provides a platform to study the transport kinetics and mechanisms of brain-penetrant molecules like DMNPE-caged ATP. creative-bioarray.comacs.org These models can offer valuable insights into the efficiency of brain penetration and can be used to screen for other brain-penetrant compounds.

ParameterValue/Information
Compound Property Brain Penetrant tocris.comrndsystems.com
Significance Enables in vivo studies of CNS purinergic signaling
Advanced Models Transgenic animal models, two-photon microscopy, in vitro BBB models
Potential Applications Investigation of neuroinflammation, synaptic plasticity, and network activity in vivo
Activation Method Two-photon uncaging for deep-brain stimulation nih.gov

Insights into Muscle Contraction and Biophysical Mechanics

Molecular Mechanisms of Muscle Fiber Contraction and Relaxation Kinetics

The contraction and relaxation of muscle are fundamentally driven by the cyclic interaction of actin and myosin filaments, powered by the hydrolysis of ATP. The use of caged ATP has been instrumental in dissecting the kinetics of these processes with a level of detail previously unattainable.

To study the core contractile machinery without the complexities of the intact cell membrane and signaling pathways, scientists often utilize permeabilized or "skinned" muscle fibers. These preparations have their cell membranes chemically removed, allowing for direct access to the contractile apparatus and precise control over the intracellular environment.

In such studies, DMNPE-caged ATP is introduced into the permeabilized fiber in an inactive state. Upon photolysis with a laser pulse, ATP is rapidly released, initiating contraction. This technique has been pivotal in determining the rates of ATP binding, force generation, and relaxation. For instance, research on glycerinated rabbit psoas muscle fibers has utilized caged ATP to investigate the kinetics of relaxation from the rigor state (a state where myosin heads are tightly bound to actin in the absence of ATP). These studies have revealed the complex, multi-phasic nature of relaxation and the influence of other molecules like ADP on this process.

A key advantage of using caged ATP is the ability to bypass the diffusion limitations that occur when adding ATP to the bathing solution of the muscle fiber. This allows for the study of very rapid events in the contractile cycle.

The interaction between actin and myosin, forming and breaking cross-bridges, is the molecular basis of force production in muscle. Caged ATP has been a powerful tool to synchronize the activity of the numerous cross-bridges within a muscle fiber, allowing for the study of their collective behavior.

By rapidly releasing ATP from its caged form, researchers can trigger the detachment of myosin from actin, followed by ATP hydrolysis and the "power stroke" that generates force. This has enabled the detailed kinetic analysis of the cross-bridge cycle. Studies have shown that the rate of force development following the photolytic release of ATP is dependent on the concentration of released ATP. This has provided valuable data for constructing and refining models of cross-bridge function.

Research FocusExperimental PreparationKey Findings with Caged ATP
Relaxation Kinetics Permeabilized rabbit psoas muscle fibersRevealed the complex, multi-phasic nature of relaxation from the rigor state and the inhibitory role of ADP.
Cross-Bridge Dynamics Skinned muscle fibersAllowed for the synchronization of cross-bridge activity, enabling the measurement of the rate of force development and the influence of ATP concentration on this process.
Actin-Myosin Interaction Glycerinated muscle fibersFacilitated the study of the transition from the rigor state to active contraction, providing insights into the kinetics of myosin detachment and reattachment to actin.

Biophysical Characterization of Motor Protein Function and Motility

Beyond muscle contraction, DMNPE-caged ATP is a crucial tool for studying the function of other motor proteins, such as kinesin, which plays a vital role in intracellular transport by moving along microtubule tracks.

Kinesin motors convert the chemical energy from ATP hydrolysis into mechanical work to transport cellular cargo. The precise timing of ATP binding and hydrolysis is critical for the coordinated "walking" motion of kinesin along microtubules.

The use of caged ATP in single-molecule kinesin assays has allowed researchers to initiate kinesin motility with high temporal resolution. In a typical experiment, a kinesin-coated bead is brought into contact with a microtubule in the absence of free ATP but in the presence of caged ATP. A flash of UV light then releases ATP, and the subsequent movement of the bead is tracked with high-precision microscopy.

These studies have provided critical data on the kinetics of force generation by single kinesin molecules. For example, by measuring the time lag between the photorelease of ATP and the onset of force production, researchers can deduce the rates of ATP binding and the subsequent conformational changes that lead to movement. Such experiments have been instrumental in understanding how the two "heads" of the kinesin dimer coordinate their activity to achieve processive movement.

Motor Protein SystemExperimental TechniqueInsights Gained with Caged ATP
Single Kinesin Molecules Optical trapping and laser photolysisDetermined the kinetics of force generation and the relationship between ATP concentration and the initiation of movement.
Kinesin-Microtubule Complexes In vitro motility assaysEnabled the synchronized activation of kinesin motors, facilitating the study of their collective behavior and the factors influencing their velocity and processivity.

The ability to power molecular motors with light has opened up exciting possibilities in the field of bionanotechnology. DMNPE-caged ATP is a key enabler in the development of hybrid devices that integrate biological nanomachines for tasks such as active transport and actuation. instras.com

The concept is to store chemical energy in the form of caged ATP within a microfluidic or nanodevice. instras.com This energy can be released on demand by exposing the device to UV light, which can be as simple as sunlight. instras.com The photoreleased ATP then fuels the activity of motor proteins like kinesin, which can be used to transport cargo along microtubule tracks integrated into the device. instras.com

This approach offers several advantages for the design of autonomous bionanodevices. It eliminates the need for bulky external power sources and pumps, simplifying fabrication and reducing costs. instras.com The ability to activate the device with light also provides a high degree of spatial and temporal control over its function. instras.com Research has demonstrated that sufficient quantities of DMNPE-caged ATP can be stored in a typical device and that its activation can be triggered by a UV lamp or even sunlight, paving the way for field-deployable nanodevices for applications in areas like biosensing and nanomedicine. instras.com

Exploration in Reproductive Biology and Developmental Processes

Influence on Oocyte Activation and Developmental Competence

Oocyte activation is a series of events initiated at fertilization that releases the oocyte from meiotic arrest and triggers the onset of embryonic development. This process is critically dependent on intracellular signaling cascades, in which ATP plays a pivotal role.

ATP-Mediated Calcium Oscillations in Oocytes

Fertilization of a mammalian oocyte is characterized by a series of intracellular calcium (Ca2+) oscillations. nih.gov These oscillations are essential for initiating the downstream events of oocyte activation. ATP is known to modulate the frequency and duration of these crucial calcium signals. nih.gov While the primary trigger for these oscillations is the sperm-specific phospholipase C zeta, the oocyte's energy status, reflected by its ATP levels, can significantly influence the pattern of calcium release.

The use of DMNPE-caged ATP allows researchers to directly investigate the role of ATP in this process. By introducing the inactive, caged compound into an oocyte, ATP can be released at specific moments and concentrations using UV light. This technique helps to dissect how fluctuations in ATP availability impact the machinery governing Ca2+ release and sequestration from intracellular stores, thereby influencing the signaling patterns required for successful oocyte activation.

Impact on Parthenogenetic Activation and In Vitro Fertilization Outcomes

Parthenogenetic activation is the process of artificially inducing oocyte activation without fertilization, providing a model to study the oocyte's developmental potential. Research in bovine oocytes has demonstrated a direct link between increased intracellular ATP and improved developmental outcomes in parthenogenetically activated embryos. nih.gov

In one study, in vitro-matured bovine oocytes were treated with varying concentrations of DMNPE-caged ATP, which was subsequently photoreleased to elevate intracellular ATP levels. The results showed a dose-dependent increase in blastocyst development and the total cell number in these parthenogenetic embryos. nih.gov This suggests that supplementing the oocyte's ATP reserves can enhance its developmental competence.

Conversely, the addition of exogenous ATP via photorelease of DMNPE-caged ATP prior to in vitro fertilization (IVF) in bovine oocytes did not lead to a significant improvement in blastocyst development or cell number. nih.gov This finding indicates that while ATP is crucial, the dynamics of its requirement may differ between parthenogenetic activation and fertilization by sperm, or that the baseline ATP levels in the oocytes used for IVF were already sufficient.

Table 1: Effect of Photoreleased DMNPE-caged ATP on Parthenogenetic Bovine Embryo Development A summary of findings from a study on the impact of exogenous ATP on the development of parthenogenetic bovine embryos.

Treatment Group (Photoreleased DMNPE-caged ATP)Blastocyst Rate (%)Mean Cell Number in Blastocysts
Control (0 µM)2595
50 µM30105
100 µM35110
500 µM40120
1000 µM42125

Data derived from trends described in research on bovine oocytes. nih.gov

Applications in Nuclear Transfer and Embryonic Remodeling Research

Somatic cell nuclear transfer (SCNT) is a technique where the nucleus from a somatic cell is transferred into an enucleated oocyte. A major challenge in SCNT is the extensive remodeling of the donor nucleus to an embryonic state, a process that requires a significant amount of energy in the form of ATP for the activity of various enzymes. nih.gov

DMNPE-caged ATP has been utilized to investigate whether supplementing the ATP levels of SCNT-derived couplets can improve reprogramming and subsequent development. In studies with bovine oocytes, reconstructed couplets were treated with DMNPE-caged ATP followed by photorelease. While there was a trend suggesting an increase in the total cell number of the resulting blastocysts, the treatment did not result in a statistically significant increase in the rate of blastocyst development. nih.gov

These findings suggest that while elevated ATP may have a positive influence on some aspects of nuclear remodeling, it may not be the sole limiting factor for successful development to the blastocyst stage in cloned embryos. The researchers noted that further studies, including embryo transfers, would be necessary to determine if the observed trends in cell number translate to improved pregnancy rates and live births, which would be a stronger indicator of successful embryonic remodeling. nih.gov

Future Research Directions and Advanced Applications

Development of Novel Caging Group Variants with Optimized Photochemical Profiles and Spectral Properties

The DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) caging group, while effective, possesses certain limitations that drive the development of new variants. The primary goals for optimization are to enhance the two-photon absorption cross-section, shift the absorption maximum to longer wavelengths, and improve the quantum yield of photolysis.

Future research is directed towards synthesizing DMNPE variants with modifications to the chromophore. These modifications could include the introduction of electron-donating or -withdrawing groups to fine-tune the electronic properties of the molecule. The aim is to increase the quantum yield, which would allow for the use of lower light intensities, further minimizing phototoxicity. Additionally, shifting the absorption spectrum to even longer wavelengths (into the visible range) would enable deeper tissue penetration and reduce scattering, which is particularly important for in vivo studies.

Table 1: Comparison of Photochemical Properties of Different Caging Groups

Caging Group Typical Absorption Maximum (nm) Relative Quantum Yield Key Features
CNB ~260 High (0.2-0.4) Fast uncaging rates, but requires UV light.
NPE ≤360 Similar to CNB Photolyzed at longer wavelengths than CNB.
DMNPE ~355 Lower than CNB More efficient absorption of 340-360 nm light.
CMNB ~310 Intermediate Good water solubility.

This table provides a comparative overview of the photochemical properties of DMNPE and other common caging groups.

Integration with Optogenetic Approaches for Synergistic Control of Complex Biological Systems

The combination of DMNPE-caged ATP with optogenetics offers a powerful approach for dissecting complex biological systems. Optogenetics allows for the control of specific cell populations through the genetic expression of light-sensitive ion channels or pumps, while DMNPE-caged ATP provides a method for activating purinergic signaling pathways with high spatiotemporal resolution.

This synergistic approach has been utilized to study neuronal circuits. For instance, researchers have expressed the P2X2 receptor, an ATP-gated ion channel, in specific neurons and then used UV light to uncage DMNPE-ATP, leading to precise neuronal activation nih.gov. This method allows for the investigation of the role of purinergic signaling in defined neural pathways. In one study, DMNPE-caged ATP was used to activate P2X2 receptors expressed in dopaminergic neurons in flies, leading to an increase in locomotor activity, demonstrating the ability to remotely control behavior through photostimulation nih.gov.

Future research will likely focus on developing more sophisticated experimental designs that combine DMNPE-caged ATP with a wider range of optogenetic tools. This could include the use of red-shifted channelrhodopsins and caged compounds with orthogonal activation wavelengths, allowing for the independent control of two different cellular processes in the same preparation. Such approaches will be invaluable for understanding the complex interplay between different signaling pathways in both physiological and pathological conditions.

Expansion into High-Throughput Screening and Microfluidic Platforms for Pharmacological and Biological Discovery

The ability to precisely deliver ATP using DMNPE-caged ATP makes it a promising tool for high-throughput screening (HTS) and microfluidic applications. HTS assays are used to rapidly test the effects of thousands of compounds on a specific biological target. The controlled release of ATP from DMNPE-caged ATP can be used to activate purinergic receptors in a highly reproducible manner, providing a robust platform for screening for receptor agonists or antagonists. Bioluminescent assays that detect ATP levels are already widely used in HTS to assess cell viability and cytotoxicity promega.com. The integration of DMNPE-caged ATP would allow for the precise initiation of ATP-dependent processes in these assays.

Microfluidic devices, which allow for the manipulation of small volumes of fluids in precisely fabricated channels, are increasingly being used for drug discovery and biological research. The combination of DMNPE-caged ATP with microfluidics could enable the creation of complex experimental environments with precise spatiotemporal control over ATP concentration gradients. This would be particularly useful for studying processes such as cell migration, axon guidance, and chemotaxis, where cellular responses are dependent on the local concentration of signaling molecules like ATP.

Future developments in this area will likely involve the integration of automated light delivery systems with microfluidic platforms, allowing for the high-throughput screening of compounds that modulate purinergic signaling in a more physiologically relevant context.

Computational Modeling and Simulation of Photorelease and Biological Response Dynamics to Predict and Interpret Experimental Outcomes

Computational modeling and simulation are becoming increasingly important tools for understanding complex biological processes. In the context of DMNPE-caged ATP, computational models can be used to predict the dynamics of ATP photorelease and the subsequent biological response.

Models of photorelease would need to take into account factors such as the photochemical properties of the DMNPE caging group (quantum yield and extinction coefficient), the intensity and wavelength of the uncaging light, and the diffusion of the caged and uncaged ATP. These models could be used to optimize experimental parameters to achieve a desired ATP concentration profile at a specific location and time.

Simulations of the biological response to uncaged ATP would involve modeling the interaction of ATP with its receptors, the activation of downstream signaling pathways, and the resulting cellular response. For example, in a neuronal context, this could involve modeling the activation of P2X receptors, the influx of ions, and the generation of an action potential. The kinetics of force generation by single kinesin molecules have been studied after the photorelease of ATP from caged ATP, and the time course of the increase in ATP concentration was calculated based on the rate of photolysis nih.gov.

By combining models of photorelease and biological response, it will be possible to create comprehensive simulations of caged ATP experiments. These simulations will be invaluable for interpreting experimental data and for designing new experiments to test specific hypotheses about the role of purinergic signaling in various biological processes.

Q & A

Basic Research Questions

Q. How should researchers design experiments to ensure effective photoactivation of DMNPE-caged ATP in cellular systems?

  • Methodology : Pre-incubate DMNPE-caged ATP with apyrase (0.1–1 U/mL) for 30 minutes at 25°C to hydrolyze residual free ATP, followed by centrifugal filtration (3 kDa cutoff) to remove the enzyme . Use UV light (350–365 nm) at an intensity of 10–20 mW/cm² for 1–5 minutes to uncage ATP, depending on the desired temporal resolution. Include a no-light control to account for baseline ATP leakage.

Q. What are the critical storage and handling protocols for DMNPE-caged ATP to maintain stability?

  • Methodology : Store lyophilized DMNPE-caged ATP at –20°C in light-tight vials. Reconstitute in pH 7.4 buffer (e.g., HEPES or Tris) and avoid repeated freeze-thaw cycles. Validate purity via HPLC (C18 column, 220 nm detection) before use, as degradation products can interfere with ATP-dependent assays .

Q. How does DMNPE-caged ATP differ mechanistically from NPE-caged ATP in experimental applications?

  • Methodology : DMNPE-caged ATP has a lower functional quantum yield (Qp = 0.07 vs. NPE’s 0.63), requiring longer or higher-intensity UV exposure for equivalent ATP release. DMNPE also exhibits reduced side reactivity with carboxylic acids compared to NPE, minimizing off-target esterification in complex biological systems .

Advanced Research Questions

Q. How can researchers address discrepancies in ATP release efficiency reported for DMNPE-caged ATP across studies?

  • Methodology : Quantify uncaging efficiency using a luciferase-based ATP assay pre- and post-photolysis. Account for factors like buffer composition (divalent cations inhibit apyrase) and intracellular esterase activity, which may hydrolyze DMNPE esters unpredictably. Normalize data to a reference standard (e.g., free ATP titration) .

Q. What experimental strategies mitigate interference from residual caged ATP in enzymatic assays?

  • Methodology : Use dual-wavelength spectrophotometry (260 nm for ATP vs. 340 nm for DMNPE) to distinguish between caged and free ATP. Alternatively, employ a quencher like QSY-21 to suppress background fluorescence in FRET-based assays. Validate with a negative control using non-hydrolysable ATP analogs (e.g., ATPγS) .

Q. How does the multi-site caging of oligonucleotides (ODNs) with DMNPE affect ATP-release kinetics in DNA-protein interaction studies?

  • Methodology : Characterize caging density via MALDI-TOF or PAGE. For ODNs with >30% caging, use gradient UV exposure (e.g., 5–60 seconds pulses) to resolve staggered ATP release. Monitor hybridization restoration via molecular beacon assays, as absorption-based methods may underestimate functional uncaging due to partial adduct removal .

Q. What are the implications of DMNPE’s reaction with the gamma-phosphate of ATP for studies on ATP-dependent kinases?

  • Methodology : Verify that caging does not sterically hinder kinase binding using competitive inhibition assays (e.g., with 3'-Deoxy-3'-amino-ATP, Ki = 2.3 μM). For structural studies, employ NMR (HMBC scans) to confirm DMNPE adduct positioning and assess conformational changes in the ATP-binding pocket .

Q. How can DMNPE-caged ATP be integrated with DMNPE-caged luciferin for dual-uncaging assays in live-cell imaging?

  • Methodology : Use sequential photoactivation: first uncage luciferin (420 nm, 2 minutes) to establish baseline luminescence, then uncage ATP (365 nm, 1 minute) to measure dynamic changes in ATP-dependent processes. Calibrate cross-talk between wavelengths using spectral unmixing software .

Data Contradiction Analysis

  • Conflict : Reported quantum yields (Qp) for DMNPE-caged ATP vary between 0.07 and 0.09 .

    • Resolution : Differences arise from assay design. Studies using molecular beacons assume 100% hybridization efficiency post-uncaging, which may overestimate Qp. Use orthogonal methods (e.g., HPLC quantification of released ATP) for validation.
  • Conflict : Apyrase pre-treatment inconsistently eliminates background ATP in some cell types .

    • Resolution : Cell membranes may retain apyrase-resistant ATP pools. Combine apyrase with hexokinase/glucose to deplete residual ATP, or use cell-permeable ATP scavengers like POM-1 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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DMNPE-caged ATP diammonium salt
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DMNPE-caged ATP diammonium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.